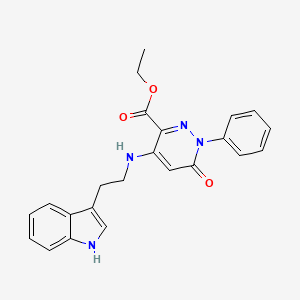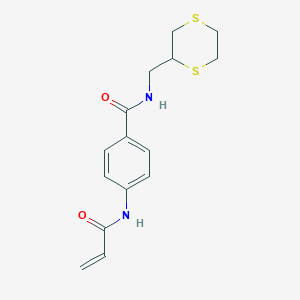![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H13Cl2N3O3 and a molecular weight of 354.19 g/mol. This compound is characterized by the presence of a dichloropyridine moiety and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate typically involves the reaction of 2,6-dichloropyridine with appropriate amines and carbamates under controlled conditions. One common method involves the use of methyl isocyanate and 4-aminophenyl-2,6-dichloropyridine in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols
科学的研究の応用
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The dichloropyridine moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The carbamate group can also form covalent bonds with target proteins, enhancing its biological activity .
類似化合物との比較
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate can be compared with other similar compounds such as:
2,6-Dichloropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
2,6-Dichloropyridine-4-carboxylic acid methyl ester: Another related compound used in organic synthesis.
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate: A structural isomer with similar applications.
These compounds share similar chemical structures but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various scientific and industrial contexts.
特性
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
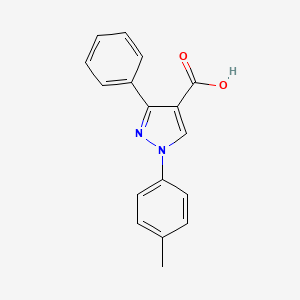
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)
![ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2617146.png)
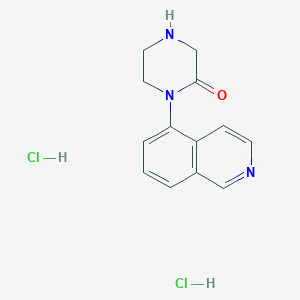
![ethyl 2-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2617148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
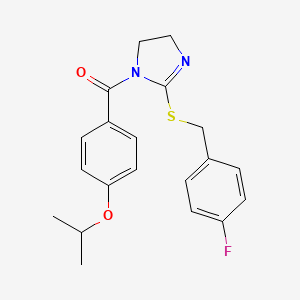
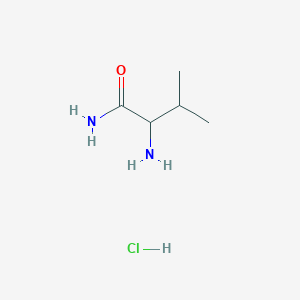
![N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
